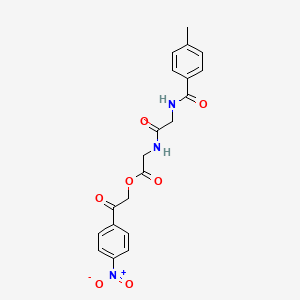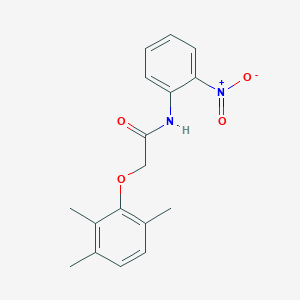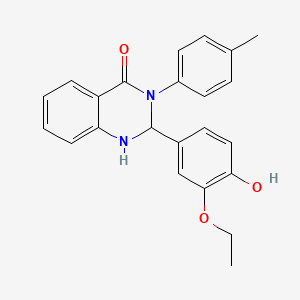![molecular formula C18H20N2O3 B4932552 N-[2-(4-methylphenoxy)ethyl]-N'-(2-methylphenyl)ethanediamide](/img/structure/B4932552.png)
N-[2-(4-methylphenoxy)ethyl]-N'-(2-methylphenyl)ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(4-methylphenoxy)ethyl]-N'-(2-methylphenyl)ethanediamide, commonly known as ABE-7, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research.
Wirkmechanismus
ABE-7 acts as a positive allosteric modulator of the α7 nAChR by binding to a site on the receptor that is distinct from the acetylcholine binding site. This binding enhances the receptor's response to acetylcholine, leading to increased activity. ABE-7 also enhances the activity of NMDA receptors by increasing the binding affinity of glutamate, the primary neurotransmitter that activates these receptors.
Biochemical and Physiological Effects:
ABE-7 has been found to enhance cognitive function in animal models, particularly in tasks related to learning and memory. It has also been shown to have neuroprotective effects, reducing cell death in models of neurodegenerative diseases such as Alzheimer's and Parkinson's. ABE-7 has also been found to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
ABE-7 has several advantages for lab experiments, including its high potency and selectivity for the α7 nAChR and NMDA receptors. It also has good pharmacokinetic properties, allowing it to cross the blood-brain barrier and reach its target receptors in the brain. However, its high potency can also make it difficult to determine the optimal dosage for experiments, and its effects may be influenced by factors such as age and sex.
Zukünftige Richtungen
There are several potential directions for future research on ABE-7. One area of interest is its potential therapeutic applications for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential as a cognitive enhancer for healthy individuals, particularly in aging populations. Further research is also needed to better understand the optimal dosage and potential side effects of ABE-7.
Synthesemethoden
ABE-7 can be synthesized through a multi-step process, starting with the reaction of 4-methylphenol with ethylene oxide to produce 2-(4-methylphenoxy)ethanol. This intermediate is then reacted with 2-methylbenzylamine to yield ABE-7. The synthesis method has been optimized to maximize yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
ABE-7 has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor (nAChR), which is involved in various cognitive processes such as learning and memory. ABE-7 has also been found to enhance the activity of N-methyl-D-aspartate (NMDA) receptors, which play a crucial role in synaptic plasticity and learning.
Eigenschaften
IUPAC Name |
N-[2-(4-methylphenoxy)ethyl]-N'-(2-methylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-13-7-9-15(10-8-13)23-12-11-19-17(21)18(22)20-16-6-4-3-5-14(16)2/h3-10H,11-12H2,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVQWQVGCQWKXMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCNC(=O)C(=O)NC2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-{4-[(difluoromethyl)sulfonyl]phenyl}-3,5-diphenyl-4,5-dihydro-1H-pyrazole](/img/structure/B4932471.png)

![1-chloro-4-[3-(2-methoxyphenoxy)propoxy]-2,5-dimethylbenzene](/img/structure/B4932489.png)
![methyl 4-methyl-3-[(4-{[(4-methylphenyl)thio]methyl}benzoyl)amino]benzoate](/img/structure/B4932501.png)
![N-(1-{1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-4-phenylbutanamide](/img/structure/B4932509.png)


![1-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-3-(3-methoxyphenoxy)-2-propanol dihydrochloride](/img/structure/B4932532.png)
![N-cyclohexyl-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoacetamide](/img/structure/B4932536.png)
![1-[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-methyl-N-[(5-propyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B4932556.png)
![5-{3,5-dichloro-2-[(4-fluorobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4932571.png)

![N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]-N~1~-1-naphthylglycinamide](/img/structure/B4932584.png)
![N-[2-(2-chloro-4-methylphenoxy)ethyl]-2-methyl-2-propanamine hydrochloride](/img/structure/B4932589.png)
